molecular formula C38H57NO B12686272 Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate CAS No. 85851-69-0

Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate

Cat. No.: B12686272
CAS No.: 85851-69-0
M. Wt: 543.9 g/mol
InChI Key: IXDSAJAVQIIVHA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate is a heterocyclic organic compound with the molecular formula C38H57NO. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate typically involves the reaction of benzyl chloride with hexadecylamine to form benzyl(hexadecyl)dimethylammonium chloride. This intermediate is then reacted with alpha-phenyl-p-cresol under specific conditions to yield the final product .

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the formulation of certain industrial products.

Mechanism of Action

The mechanism of action of Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

85851-69-0

Molecular Formula

C38H57NO

Molecular Weight

543.9 g/mol

IUPAC Name

benzyl-hexadecyl-dimethylazanium;4-benzylphenolate

InChI

InChI=1S/C25H46N.C13H12O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1-9,14H,10H2/q+1;/p-1

InChI Key

IXDSAJAVQIIVHA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.